Ephedrine hydrochloride

概要

説明

エフェドリン塩酸塩は、エフェドラ属植物由来の交感神経刺激作用を持つアミンです。伝統医学では何世紀にもわたって使用されてきましたが、現在では現代医学でも広く用いられています。エフェドリン塩酸塩は、中枢神経系に対する興奮作用と、心拍数および血圧の上昇作用で知られています。 低血圧、喘息、鼻詰まりの治療によく用いられます .

2. 製法

合成経路および反応条件: エフェドリン塩酸塩は、いくつかの方法で合成できます。一般的な方法の1つは、フェニルアセチルカルビノール(PAC)とメチルアミンを還元アミノ化することです。 このプロセスは通常、活性炭上のパラジウムなどの触媒と高圧水素ガスを必要とします . 別の方法では、α-ブロモフェニルエチルケトンを出発物質として使用し、メチルアミノ化、光学分割、還元、アシル化、酸分解、加水分解を行うことでエフェドリン塩酸塩を製造します .

工業生産方法: エフェドリン塩酸塩の工業生産では、一般的にエフェドラ植物からエフェドリンを抽出し、その後、化学修飾を行って塩酸塩を製造します。 抽出プロセスでは、ジクロロエタン、ベンゼン、クロロホルムなどの溶媒を使用することが一般的です . 抽出されたエフェドリンを塩酸と反応させてエフェドリン塩酸塩を生成します .

3. 化学反応解析

反応の種類: エフェドリン塩酸塩は、酸化、還元、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて、エフェドリンをメスカリンに変換できます.

主要な生成物:

酸化: メスカリン

還元: 還元されたエフェドリン誘導体

置換: ハロゲン化エフェドリン誘導体

4. 科学研究への応用

エフェドリン塩酸塩は、さまざまな科学研究に広く応用されています。

作用機序

エフェドリン塩酸塩は、アドレナリン受容体系を刺激することによって作用します。直接作用型と間接作用型の交感神経刺激作用を持ちます。直接作用としては、αおよびβアドレナリン受容体を活性化します。 間接作用としては、交感神経ニューロンからのノルエピネフリンの放出を促し、ノルエピネフリンの再取り込みを阻害し、貯蔵小胞からのノルエピネフリンを置換します . これにより、シナプス後受容体におけるノルエピネフリンの活性が増加し、血管収縮、心拍数の増加、気管支拡張が起こります .

類似化合物:

エフェドリン塩酸塩の独自性: エフェドリン塩酸塩は、直接作用型と間接作用型の交感神経刺激作用を持つという二重作用を持つ点が特徴です。 これにより、心臓血管系および呼吸器系に幅広い効果を発揮し、医学的な用途で汎用性が高くなります .

生化学分析

Biochemical Properties

Ephedrine hydrochloride acts as both a direct and indirect sympathomimetic . It is an alpha- and beta-adrenergic receptor agonist . It also causes the indirect release of norepinephrine from sympathetic neurons, inhibiting norepinephrine reuptake and displacing more norepinephrine from storage vesicles . The no-polar structure of ephedrine makes this substance more liposoluble than catecholamines .

Cellular Effects

This compound has a wide range of effects on various types of cells and cellular processes. It increases blood pressure by stimulating heart rate and cardiac output and variably increasing peripheral resistance . It causes bronchodilation due to the activation of beta-adrenergic receptors in the lungs . This compound also decreases gastric emptying .

Molecular Mechanism

This compound works by increasing the activity of the α and β adrenergic receptors . It is a sympathomimetic amine that directly acts as an agonist at α- and β-adrenergic receptors and indirectly causes the release of norepinephrine from sympathetic neurons .

Dosage Effects in Animal Models

In dogs, this compound is used to treat hypotension and urinary incontinence . The dosage varies based on the condition being treated. For hypotension, the dosage is 0.05–0.2 mg/kg intravenously, and for urinary incontinence, the dosage is 1 mg/kg orally twice a day . The effects of this compound can vary with different dosages in animal models .

Metabolic Pathways

This compound is largely unmetabolized in the body . It can be N-demethylated to norephedrine, or demethylated and deaminized to benzoic acid conjugates and 1,2-hydroxypropylbenzene .

Transport and Distribution

Given its liposoluble nature , it is likely that it can easily cross cell membranes and distribute throughout the body.

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with adrenergic receptors located on the cell surface .

準備方法

Synthetic Routes and Reaction Conditions: Ephedrine hydrochloride can be synthesized through several methods. One common method involves the reductive amination of phenylacetylcarbinol (PAC) with methylamine. This process typically requires a catalyst such as palladium on carbon and hydrogen gas under high pressure . Another method involves the use of alpha-bromophenyl ethyl ketone as a starting material, which undergoes methylamination, resolution, reduction, acylation, acidolysis, and hydrolysis to produce this compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction of ephedrine from the Ephedra plant, followed by chemical modification to produce the hydrochloride salt. The extraction process typically uses solvents such as dichloroethane, benzene, or chloroform . The extracted ephedrine is then reacted with hydrochloric acid to form this compound .

化学反応の分析

Types of Reactions: Ephedrine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Substitution: Ephedrine can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Major Products:

Oxidation: Methcathinone

Reduction: Reduced ephedrine derivatives

Substitution: Halogenated ephedrine derivatives

科学的研究の応用

Ephedrine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a reagent in organic synthesis.

Biology: Studied for its effects on adrenergic receptors and its role in neurotransmitter release.

Medicine: Used to treat hypotension, asthma, and nasal congestion.

類似化合物との比較

Pseudoephedrine: Similar in structure and function but has a different stereochemistry.

Phenylephrine: Another sympathomimetic amine used as a decongestant and to increase blood pressure.

Methamphetamine: Structurally similar but with a more potent central nervous system stimulant effect.

Uniqueness of Ephedrine Hydrochloride: this compound is unique due to its dual action as both a direct and indirect sympathomimetic. This allows it to have a broad range of effects on the cardiovascular and respiratory systems, making it versatile in medical applications .

特性

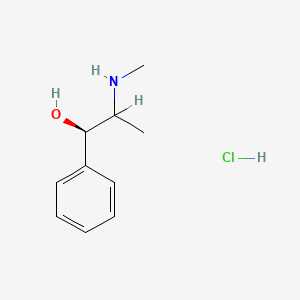

IUPAC Name |

(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALXUFOVQVENIU-GNAZCLTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045825 | |

| Record name | Ephedrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-98-6 | |

| Record name | (-)-Ephedrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ephedrine Hydrochloride [USAN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ephedrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ephedrine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ephedrine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLJ6390P1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。